molecular formula C14H19N3O B2681187 {4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine CAS No. 1444613-99-3

{4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine

Cat. No.: B2681187
CAS No.: 1444613-99-3
M. Wt: 245.326
InChI Key: CTWCZVAJLXKDTO-UHFFFAOYSA-N
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Description

{4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine is a complex organic compound with the molecular formula C14H19N3O and a molecular weight of 245.32 g/mol . This compound features a unique bicyclic structure that includes a benzoyl group, making it an interesting subject for various chemical and pharmaceutical studies.

Scientific Research Applications

Chemistry

In chemistry, {4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the development of new pharmaceuticals .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It is being investigated for its role in modulating neurotransmitter systems, which could lead to new treatments for neurological disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and specific reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

{4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of {4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group plays a crucial role in binding to these targets, while the diazabicyclo structure provides stability and specificity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine apart from its analogs is the presence of the benzoyl group, which enhances its binding affinity and specificity for certain biological targets. This makes it a more versatile compound for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

[2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c15-8-13-10-17(12-6-7-16(13)9-12)14(18)11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWCZVAJLXKDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1N(CC2CN)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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